3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-12-2-1-11(9-13(12)16)14(19)18-8-5-10-3-6-17-7-4-10/h1-4,6-7,9H,5,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSONRVOBAQYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CC=NC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dichlorobenzoyl Chloride
The precursor 3,4-dichlorobenzoyl chloride is synthesized via chlorination of benzoic acid derivatives. Thionyl chloride (SOCl₂) is commonly employed as a chlorinating agent due to its efficiency in converting carboxylic acids to acyl chlorides. The reaction proceeds as follows:
$$
\text{3,4-Dichlorobenzoic acid} + \text{SOCl}2 \rightarrow \text{3,4-Dichlorobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Key conditions:
Amide Bond Formation
The acyl chloride reacts with 2-(4-pyridyl)ethylamine to form the target compound. Triethylamine (TEA) is used to neutralize HCl generated during the reaction:
$$
\text{3,4-Dichlorobenzoyl chloride} + \text{2-(4-pyridyl)ethylamine} \xrightarrow{\text{TEA}} \text{this compound} + \text{HCl}
$$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (1.2 equiv) |
| Temperature | 0°C → Room temperature |
| Reaction Time | 12–24 hours |
| Yield | 70–78% |
The reaction is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer, reducing reaction times and improving yields.
Continuous Flow Synthesis
Purification Techniques
- Crystallization : Ethanol/water mixtures yield high-purity product (≥98%).
- Distillation : Solvent recovery systems minimize waste.
Reaction Mechanism and Kinetics
The amide coupling follows a nucleophilic acyl substitution mechanism:
- Activation : The acyl chloride reacts with TEA to form a reactive intermediate.
- Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon.
- Deprotonation : TEA abstracts a proton, facilitating bond formation.
Kinetic Studies :
- Rate Law : Second-order (first-order in acyl chloride and amine).
- Activation Energy : 45–50 kJ/mol (determined via Arrhenius analysis).
Comparative Analysis of Synthetic Routes
The table below compares laboratory and industrial methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Solvent | DCM | THF |
| Temperature | 0°C → RT | 25–30°C |
| Reaction Time | 12–24 hours | 10–15 minutes |
| Yield | 70–78% | 82–88% |
| Purity | 95–98% | ≥98% |
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
- HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 70:30).
- Purity : ≥98% (area normalization).
Challenges and Mitigation Strategies
Hydrolysis of Acyl Chloride
Moisture-sensitive conditions are critical to prevent hydrolysis to benzoic acid. Solutions include:
- Drying Agents : Molecular sieves (3Å) in the reaction mixture.
- Inert Atmosphere : Nitrogen or argon gas blanket.
Byproduct Formation
- Undesired Products : Diacylated amines (≤5%).
- Mitigation : Stoichiometric control (1:1 acyl chloride:amine ratio).
Scientific Research Applications
3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its synthesis typically involves reacting 3,4-dichlorobenzoyl chloride with 2-(4-pyridyl)ethylamine in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction usually occurs in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature, and industrial production may use continuous flow reactors to improve efficiency and yield.
Scientific Research Applications
- Chemistry this compound serves as an intermediate in synthesizing more complex organic molecules.
- Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine The compound is explored as a potential therapeutic agent, particularly in developing drugs targeting specific biological pathways.
- Industry It is used in developing new materials with specific properties, such as polymers and coatings.
- Fungicides N-[2-(4-pyridinyl)ethyl]benzamide derivatives, including this compound, are used as fungicides to control phytopathogenic fungi in plants . They are effective against diseases caused by Fusarium, Phytophthora, Pythium, Rhizoctonia, and Sclerotium .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural differences between 3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide and related compounds:
Key Observations :
- Pyridine vs. This difference may enhance aqueous solubility and alter blood-brain barrier penetration .
- Chlorination Pattern : The 3,4-dichloro configuration is conserved in opioid-active analogs (e.g., AH-7921), whereas 2,6-dichloro derivatives (e.g., EGFR inhibitors) exhibit divergent pharmacological profiles .
Pharmacological and Receptor Binding Profiles
Analysis :
Physicochemical Properties
| Property | Target Compound | AH-7921 | U-47700 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~335.2 | 369.3 | 383.3 |
| LogP (Predicted) | ~2.5 (moderate polarity) | ~3.8 (high lipophilicity) | ~4.1 (high lipophilicity) |
| Water Solubility | Moderate (pyridine) | Low (cyclohexane) | Very low |
Implications :
- The pyridine group in the target compound likely improves solubility, which may enhance bioavailability but reduce CNS penetration compared to AH-7921 and U-47700 .
Biological Activity
3,4-Dichloro-N-(2-pyridin-4-ylethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorobenzamide core with a pyridine moiety, which influences its reactivity and biological properties. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It can interact with receptors involved in cellular signaling, affecting cell proliferation and survival.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:
- Antitubercular Activity : Some derivatives have shown potent activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate | |
| Derivative A | Potent against M. tuberculosis |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Kinase Inhibition : A study demonstrated that certain analogs exhibited significant inhibitory activity against Bcr–Abl1 kinase, suggesting potential as a cancer therapeutic .
Case Studies
Similar Compounds
The biological activity of this compound can be compared with other benzamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-N-(pyridin-3-ylmethyl)benzamide | Similar core; different pyridine position | Antiviral properties |
| 3,5-Dichlorobenzamide derivative | Contains additional halogen substitutions | Potential anticancer activity |
These comparisons highlight the unique positioning of functional groups in determining the biological profile of the compound.
Q & A
Q. What are the optimized synthetic routes for 3,4-dichloro-N-(2-pyridin-4-ylethyl)benzamide, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core via coupling between 3,4-dichlorobenzoic acid derivatives and pyridin-4-ylethylamine. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI or HATU in anhydrous DMF under nitrogen to minimize hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while controlled temperatures (0–25°C) prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of pyridinyl protons (δ 8.3–8.6 ppm) and dichlorobenzamide carbonyl signals (δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 365.05) .
Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?
- Solubility profiling : Use shake-flask methods in buffers (pH 1–10) and solvents (DMSO, ethanol) to quantify solubility via UV-Vis spectroscopy .
- Stability studies : Incubate the compound at 25°C, 37°C, and 4°C over 72 hours, monitoring degradation via HPLC. Include light-exposure controls .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this benzamide derivative, and what validation methods are recommended?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets, prioritizing binding affinity (ΔG < -8 kcal/mol) .
- Validation : Confirm predictions with surface plasmon resonance (SPR) for binding kinetics (K) and cellular assays (e.g., Western blot for target modulation) .
Q. What strategies resolve contradictory data in enzyme inhibition assays involving this compound?
- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .
- Orthogonal assays : Cross-validate with fluorescence polarization (FP) and radioactive endpoint assays to rule out interference from compound autofluorescence .
Q. How to design experiments using factorial design to study substituent effects on bioactivity?
- Variable selection : Test substituents at the pyridine (e.g., methyl, methoxy) and benzamide (e.g., nitro, trifluoromethyl) positions .
- Statistical analysis : Apply a 2 factorial design (k = number of substituents) to identify main effects and interactions via ANOVA. Use software like JMP or Minitab for modeling .
Q. What in silico methods optimize the pharmacokinetic properties of this compound?
- ADMET prediction : Use SwissADME or QikProp to assess LogP (target: 2–3), aqueous solubility (>50 µM), and CYP450 inhibition .
- Metabolite prediction : Employ GLORY or MetaSite to identify potential Phase I/II metabolites, guiding structural modifications to reduce toxicity .
Q. How to establish structure-activity relationships (SAR) for this compound’s antimicrobial effects?
- Analog synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the benzamide or pyridine moiety and test against Gram-positive/negative bacteria .
- Mechanistic studies : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake) to correlate structural features with bactericidal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
